Cas no 5444-93-9 (3-[(E)-2-(pyridin-4-yl)ethenyl]phenol)

3-[(E)-2-(pyridin-4-yl)ethenyl]phenol structure
5444-93-9 structure
Product Name:3-[(E)-2-(pyridin-4-yl)ethenyl]phenol
CAS No:5444-93-9
MF:C13H11NO
MW:197.232543230057
CID:941332
PubChem ID:642813
Update Time:2025-04-19

3-[(E)-2-(pyridin-4-yl)ethenyl]phenol Chemical and Physical Properties

Names and Identifiers

    • 3-[(E)-2-(pyridin-4-yl)ethenyl]phenol
    • 3-(2-pyridin-4-ylethenyl)phenol
    • 3-(2-(4-Pyridinyl)vinyl)phenol
    • 3-[(E)-2-(Pyridin-4-yl)vinyl]phenol
    • 3-[(E)-2-pyridin-4-ylvinyl]phenol
    • phenol, 3-[(E)-2-(4-pyridinyl)ethenyl]-
    • NSC19220
    • 3-[(E)-2-(4-pyridyl)vinyl]phenol
    • 5444-93-9
    • CHEMBL3753207
    • NSC 19220
    • NSC-19220
    • SCHEMBL9126344
    • InChI=1/C13H11NO/c15-13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10,15H/b5-4
    • Inchi: 1S/C13H11NO/c15-13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10,15H/b5-4+
    • InChI Key: FIPNDRODDFDFAS-SNAWJCMRSA-N
    • SMILES: OC1=CC=CC(=C1)/C=C/C1C=CN=CC=1

Computed Properties

  • Exact Mass: 197.08413
  • Monoisotopic Mass: 197.084064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Density: 1.2
  • Boiling Point: 381.5°C at 760 mmHg
  • Flash Point: 184.5°C
  • Refractive Index: 1.701
  • PSA: 33.12
  • LogP: 2.95760
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